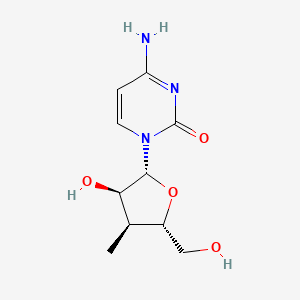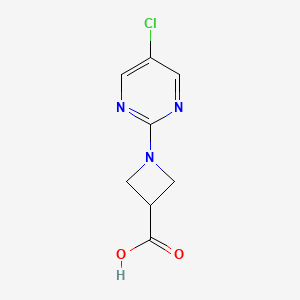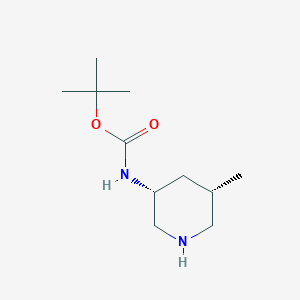
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride
概要
説明
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride is a chemical compound with the molecular formula C8H9ClN2O2.ClH. It is a derivative of benzoic acid and contains both chloro and hydrazino functional groups. This compound is often used in various chemical reactions and research applications due to its unique properties.
作用機序
Hydrazones are often used in organic synthesis, particularly in the formation of hydrazones from carbonyl compounds, such as aldehydes and ketones . The reaction involves the nucleophilic NH2 group in the hydrazine attacking the electrophilic carbon in the carbonyl group . This reaction is essentially irreversible as the adduct dehydrates to form the hydrazone .
Hydrazones have E and Z stereoisomers, but the energy barrier for interconversion is so low that it is difficult to isolate the isomers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-hydrazinobenzoate hydrochloride typically involves the esterification of 2-chloro-5-nitrobenzoic acid followed by reduction and subsequent hydrazination. The general steps are as follows:
Esterification: 2-chloro-5-nitrobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 2-chloro-5-nitrobenzoate.
Reduction: The nitro group in methyl 2-chloro-5-nitrobenzoate is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid, yielding methyl 2-chloro-5-aminobenzoate.
Hydrazination: Methyl 2-chloro-5-aminobenzoate is then reacted with hydrazine hydrate to form methyl 2-chloro-5-hydrazinobenzoate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The hydrazino group can be oxidized to form azo compounds or reduced to form amines.
Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Major Products
Substitution: Derivatives with different substituents replacing the chloro group.
Oxidation: Azo compounds.
Reduction: Amines.
Condensation: Hydrazones.
科学的研究の応用
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
類似化合物との比較
Similar Compounds
- Methyl 2-chloro-5-aminobenzoate
- Methyl 2-chloro-5-nitrobenzoate
- Methyl 2-chloro-5-hydroxybenzoate
Uniqueness
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride is unique due to the presence of both chloro and hydrazino groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to form stable hydrochloride salts also enhances its solubility and stability, making it suitable for various applications.
特性
IUPAC Name |
methyl 2-chloro-5-hydrazinylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-13-8(12)6-4-5(11-10)2-3-7(6)9;/h2-4,11H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFNTDZGUYRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1427257.png)

![N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide](/img/structure/B1427263.png)

![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)



![Methoxy[(2-methoxyphenyl)methyl]amine](/img/structure/B1427271.png)

![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)

![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B1427278.png)
![2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1427280.png)
